REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[S:6][C:7]([S:10][CH2:11][C:12]([OH:14])=O)=[CH:8][N:9]=1)(=[O:3])[CH3:2].C1C=CC2N(O)N=NC=2C=1.Cl.C(N=C=NCCCN(C)C)C.Cl.[NH2:38][CH2:39][C:40](=[O:43])[CH2:41][CH3:42].C(N(CC)CC)C>CN(C=O)C.O>[C:1]([NH:4][C:5]1[S:6][C:7]([S:10][CH2:11][C:12]([NH:38][CH2:39][C:40](=[O:43])[CH2:41][CH3:42])=[O:14])=[CH:8][N:9]=1)(=[O:3])[CH3:2] |f:2.3,4.5|
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Name
|
|
Quantity
|
9 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1SC(=CN1)SCC(=O)O
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Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
|
11.16 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.27 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CC)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 0.5 h and at rt for 1 h
|
Duration
|
1 h
|
Type
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EXTRACTION
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Details
|
the product was extracted with methylene chloride containing 10% MeOH (5×100 mL)
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Type
|
EXTRACTION
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Details
|
The methylene chloride extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with water
|
Type
|
FILTRATION
|
Details
|
the precipitated solid product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
It was dried
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1SC(=CN1)SCC(=O)NCC(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |